PF-1163A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO6/c1-4-7-22(30)19-24-13-10-20(2)8-5-6-9-26(31)28(3)25(27(32)34-24)18-21-11-14-23(15-12-21)33-17-16-29/h11-12,14-15,20,22,24-25,29-30H,4-10,13,16-19H2,1-3H3/t20-,22+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBGPLZSWIQIOV-VQPAQMSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-1163A: A Technical Guide to its Discovery, Origin, and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal agent PF-1163A, a natural product derived from Penicillium sp. The document details its discovery, the producing organism, and its mechanism of action. It also includes a compilation of its biological activity, presented in a clear tabular format, and outlines the experimental protocols for its production, isolation, and bioactivity assessment.
Discovery and Origin
This compound, along with its structural analog PF-1163B, was first identified as a novel antifungal antibiotic isolated from the fermentation broth of a Penicillium species.[1] The producing fungal strain was cultivated on solid rice media, and the active compounds were subsequently extracted and purified.[1][2] Structurally, this compound is a 13-membered macrocyclic depsipeptide. This unique structure consists of a modified N-methyl tyrosine linked to a hydroxy fatty acid.[3][4] The key difference between this compound and PF-1163B lies in an additional hydroxyl group present on the side chain of this compound.[4]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal activity of this compound stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][5] Specifically, this compound targets and inhibits the enzyme C-4 sterol methyl oxidase (ERG25p).[3][6][7] This enzyme is critical for the demethylation of sterol precursors. Inhibition of ERG25p leads to the accumulation of 4,4-dimethylzymosterol and a subsequent depletion of ergosterol in the fungal cell membrane, ultimately disrupting membrane integrity and inhibiting fungal growth.[7][8] This targeted mechanism contributes to its selective antifungal activity with low cytotoxicity against mammalian cells.[1][2]
Quantitative Biological Activity
The antifungal potency of this compound has been quantified against various fungal species, with a notable efficacy against Candida albicans. The following table summarizes the key quantitative data available for this compound.
| Parameter | Organism/System | Value | Reference(s) |
| IC50 | Ergosterol Synthesis Inhibition (Saccharomyces cerevisiae) | 12 ng/mL | [5][6] |
| MIC | Candida albicans | 8 µg/mL | [5][6] |
| Synergistic MIC with Fluconazole | Azole-resistant Candida albicans | 1 µg/mL (this compound) and 0.0078 µg/mL (Fluconazole) | [6] |
Experimental Protocols
This section provides an overview of the methodologies employed in the production, isolation, and biological evaluation of this compound.
Production of this compound by Fermentation
-
Cultivation: The Penicillium sp. is cultured on the solid rice medium. Specific details regarding incubation time, temperature, and other fermentation parameters are not extensively detailed in the primary literature but would typically involve sterile conditions and a controlled environment to promote fungal growth and secondary metabolite production.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation culture follows a multi-step process designed to separate the active compound from the culture medium and other metabolites.
-
Extraction: The solid culture is extracted with ethyl acetate to solubilize the organic compounds, including this compound.[1][2]
-
Chromatography: The crude extract is then subjected to a series of chromatographic separations.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against fungal pathogens is determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal cultures are grown and standardized to a specific cell density.
-
Assay Plates: A serial dilution of this compound is prepared in 96-well microtiter plates containing a suitable fungal growth medium.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well, and the plates are incubated under appropriate conditions for fungal growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.
Ergosterol Biosynthesis Inhibition Assay
The inhibitory effect of this compound on ergosterol biosynthesis can be assessed by analyzing the sterol composition of fungal cells treated with the compound.
-
Fungal Culture: A fungal strain, such as Saccharomyces cerevisiae, is cultured in the presence of varying concentrations of this compound.
-
Sterol Extraction: After incubation, the fungal cells are harvested, and the non-saponifiable lipids (containing sterols) are extracted.
-
Analysis: The extracted sterols are analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different sterol intermediates.
-
Endpoint: Inhibition of ergosterol biosynthesis is determined by the observed accumulation of precursor sterols (e.g., 4,4-dimethylzymosterol) and a corresponding decrease in the ergosterol peak.[7][8]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its production and isolation.
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.
Caption: General Workflow for the Production and Isolation of this compound.
References
- 1. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioaustralis.com [bioaustralis.com]
- 4. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Involvement of a Noncanonical Polyketide Synthase–Nonribosomal Peptide Synthetase Hybrid in the Biosynthesis of Sterol-C4-methyl Oxidase Inhibitor PF1163A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
Methodological & Application
Application Notes: Protocol for PF-1163A Susceptibility Testing in Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-1163A is an investigational antifungal agent. As with any new compound, establishing a reliable and reproducible method for determining its in vitro efficacy against clinically relevant pathogens such as Candida albicans is a critical step in the drug development process. This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against C. albicans, based on established and globally recognized methodologies. The protocols outlined are adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for antifungal susceptibility testing of yeasts.[1][2][3][4][5][6][7][8]
The primary method described is the broth microdilution assay, which is a standardized and widely used technique for quantifying the in vitro activity of an antifungal agent.[1][2][9][10][11] Additionally, this document includes a putative signaling pathway that may be targeted by antifungal compounds, the ergosterol biosynthesis pathway, which is a common target for this class of drugs.[12][13][14][15][16]
Key Experimental Protocols
Broth Microdilution Susceptibility Assay
This protocol is adapted from the CLSI M27-A3 and EUCAST guidelines.[2][3][4][5][7]
1. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder using a calibrated analytical balance.
-
Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Store the stock solution in small aliquots at -70°C until use.
2. Preparation of Candida albicans Inoculum:
-
Subculture C. albicans isolates on Sabouraud Dextrose Agar plates and incubate at 35°C for 24 hours to ensure purity and viability.
-
Harvest several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the cell suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.
-
Prepare the final inoculum by diluting the adjusted cell suspension in RPMI 1640 medium (without sodium bicarbonate, with L-glutamine, and buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[1]
3. Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.016 to 16 µg/mL).
-
The final volume in each well should be 100 µL after the addition of the inoculum.
-
Include a growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) for each isolate tested.
4. Incubation:
-
Add 100 µL of the final inoculum suspension to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.[6]
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[17]
-
Growth inhibition can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 490 nm).
Data Presentation
Quantitative data from susceptibility testing should be summarized for clear comparison.
Table 1: Example Summary of this compound MIC Values for Candida albicans Isolates
| Isolate ID | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) | Notes |
| CA-001 | 0.25 | 0.125 | Wild-type isolate |
| CA-002 | 0.25 | 0.125 | |
| CA-003 | 8 | 0.125 | Suspected resistant isolate |
| ATCC 90028 | 0.125 | 0.125 | Reference strain |
Table 2: Quality Control Ranges for Reference Strains
| Reference Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | Fluconazole | 2 - 8 |
| C. krusei ATCC 6258 | Amphotericin B | 0.5 - 2 |
Visualizations
Putative Antifungal Target: Ergosterol Biosynthesis Pathway
Many antifungal drugs target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[12][13][14][15][16] this compound may potentially act on one of the enzymes in this pathway.
Caption: Simplified Ergosterol Biosynthesis Pathway in Candida albicans.
Experimental Workflow for Susceptibility Testing
The following diagram outlines the logical flow of the broth microdilution assay.
Caption: Broth Microdilution Experimental Workflow.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-1163A Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-1163A is a macrocyclic depsipeptide antifungal agent isolated from a Penicillium species.[1][2] It functions by inhibiting the C-4 sterol methyl oxidase (ERG25p), a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[2][3] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast pathogens, such as Candida albicans, using the broth microdilution method. The protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeast susceptibility testing.[2][4][5] Additionally, a protocol for assessing the synergistic activity of this compound with other antifungal agents, such as fluconazole, using the checkerboard assay is included, as this compound has demonstrated synergistic effects against azole-resistant C. albicans.[2][3]
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₇H₄₃NO₆ |
| Molecular Weight | 477.6 g/mol |
| Appearance | Oil |
| Solubility | Soluble in Ethanol, Methanol, DMF, and DMSO |
| Mechanism of Action | Inhibitor of ergosterol biosynthesis (C-4 sterol methyl oxidase) |
| CAS Number | 258871-59-9 |
Signaling Pathway Inhibition by this compound
The following diagram illustrates the point of inhibition of this compound in the fungal ergosterol biosynthesis pathway.
Caption: Inhibition of C-4 sterol methyl oxidase by this compound in the ergosterol biosynthesis pathway.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the CLSI M27 guidelines for antifungal susceptibility testing of yeasts.[2][4][5]
1. Materials
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Yeast inoculum (e.g., Candida albicans), adjusted to 0.5 McFarland standard
-
Sterile water or saline
-
Spectrophotometer or microplate reader (optional)
-
Incubator (35°C)
2. Inoculum Preparation
-
Subculture the yeast strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.
3. Assay Procedure
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Add 100 µL of each this compound dilution to the corresponding wells of the microtiter plate.
-
Add 100 µL of the prepared yeast inoculum to each well containing the this compound dilutions.
-
Include a positive control well (inoculum without this compound) and a negative control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
4. MIC Determination
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.[6][7] This can be determined visually or by measuring the optical density at 530 nm using a microplate reader.
MIC Interpretation Example:
| This compound (µg/mL) | Growth (Visual) | Growth (OD₅₃₀) |
| 64 | - | 0.05 |
| 32 | - | 0.06 |
| 16 | - | 0.08 |
| 8 | +/- | 0.15 |
| 4 | + | 0.35 |
| 2 | ++ | 0.68 |
| 1 | ++ | 0.72 |
| 0.5 | ++ | 0.75 |
| 0.25 | ++ | 0.78 |
| 0.125 | ++ | 0.80 |
| 0.0625 | ++ | 0.81 |
| Positive Control | ++ | 0.82 |
| Negative Control | - | 0.04 |
In this example, the MIC would be 8 µg/mL .
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to evaluate the synergistic effect of this compound with another antifungal agent, such as fluconazole.[1][8][9]
1. Materials
-
Same materials as Protocol 1, plus:
-
Second antifungal agent (e.g., fluconazole) stock solution
2. Assay Procedure
-
Prepare a 96-well plate.
-
Along the x-axis, prepare serial two-fold dilutions of this compound.
-
Along the y-axis, prepare serial two-fold dilutions of the second antifungal agent (e.g., fluconazole).
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Add 100 µL of the prepared yeast inoculum to each well.
-
Include control wells for each drug alone, as well as positive and negative growth controls.
-
Incubate the plate at 35°C for 24-48 hours.
3. Data Analysis
-
Determine the MIC of each drug in combination and alone.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
4. Interpretation of Results
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Workflow for Checkerboard Synergy Assay
Caption: Workflow for the checkerboard synergy assay.
Expected Results
Based on published data, the MIC of this compound against C. albicans is expected to be around 8 µg/mL.[3] In synergy testing with fluconazole against azole-resistant C. albicans, a significant reduction in the MIC of both compounds is anticipated, resulting in a FICI of ≤ 0.5.[3]
Troubleshooting
-
No growth in positive control: Check inoculum viability and concentration, and ensure proper incubation conditions.
-
Contamination: Use aseptic techniques throughout the procedure.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Verify the concentration of stock solutions.
-
Precipitation of this compound: Ensure the final concentration of the solvent (e.g., DMSO) is not inhibitory to the fungal growth and that the compound remains in solution.
Conclusion
The protocols outlined in this document provide a standardized framework for determining the antifungal activity of this compound and its potential synergistic interactions. Adherence to these established methodologies will ensure the generation of reproducible and comparable data, which is crucial for the evaluation of this promising antifungal compound in research and drug development settings.
References
- 1. 4.5. Checkerboard Method—Fluconazole Synergy Test [bio-protocol.org]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. biorxiv.org [biorxiv.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. scribd.com [scribd.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ifyber.com [ifyber.com]
- 8. Checkerboard array synergy testing. [bio-protocol.org]
- 9. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low solubility of PF-1163A in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of PF-1163A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a depsipeptide antifungal agent that has shown potent activity against various fungal strains, including Candida albicans.[1][2][3] It functions by inhibiting ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][2] Like many complex lipophilic molecules, this compound exhibits poor solubility in aqueous media, which can significantly hinder its handling in experimental settings and limit its bioavailability in preclinical and clinical studies. Overcoming this low solubility is critical for accurate in vitro assays and for developing effective in vivo formulations.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: this compound is readily soluble in several organic solvents. For initial stock solutions, the following solvents are recommended:
It is crucial to prepare a concentrated stock solution in one of these organic solvents before further dilution into your aqueous experimental medium. Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation.
Q3: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer. What should I do?
A3: This is a common issue when working with poorly soluble compounds. The precipitation occurs because the aqueous buffer cannot maintain the solubility of this compound at the desired final concentration. Here are some immediate troubleshooting steps:
-
Decrease the final concentration: Your target concentration may be above the solubility limit of this compound in the final aqueous medium. Try a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a small percentage of the organic solvent from your stock solution (e.g., up to 1-5% DMSO) can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your cells or assay.
-
Use a formulation strategy: For sustained solubility in aqueous media, consider employing solubility enhancement techniques such as cyclodextrin complexation, solid dispersions, or lipid-based formulations.
Troubleshooting Guide: Enhancing Aqueous Solubility of this compound
This guide provides an overview of common techniques to improve the aqueous solubility of this compound.
Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Increasing the proportion of an organic solvent in the aqueous medium to enhance the solubility of a non-polar drug.[5][6] | Simple to implement for in vitro studies. | The organic solvent may have unintended biological or chemical effects in the experiment. Not always suitable for in vivo applications. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin, which has a hydrophilic exterior, thereby increasing its apparent water solubility.[6][7] | Can significantly increase aqueous solubility and is often well-tolerated in biological systems.[8] | The complexation efficiency can vary, and not all molecules are suitable for encapsulation. |
| Solid Dispersions | Dispersing this compound in an amorphous form within a hydrophilic polymer matrix. This prevents the crystalline structure from forming, which in turn enhances the dissolution rate and apparent solubility.[9][10][11][12] | Can lead to a substantial increase in both the rate and extent of dissolution.[13] | The process can be complex to optimize, and the long-term stability of the amorphous state needs to be considered. |
| Lipid-Based Formulations | Dissolving this compound in a lipid-based carrier system, such as a self-emulsifying drug delivery system (SEDDS). These formulations form fine emulsions upon gentle agitation in an aqueous medium, keeping the drug solubilized.[2][14][15] | Can significantly enhance bioavailability by improving solubility and facilitating absorption.[16][17] | The selection of appropriate lipids and surfactants is critical and requires careful formulation development. |
Representative Solubility Data
The following table provides hypothetical yet representative data on the aqueous solubility of this compound using different enhancement techniques. Note: These values are for illustrative purposes and actual results may vary based on the specific experimental conditions.
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase (vs. Aqueous Buffer) |
| Aqueous Buffer (PBS, pH 7.4) | < 1 | - |
| 1% DMSO in Aqueous Buffer | ~ 5 | ~ 5x |
| 10% Hydroxypropyl-β-Cyclodextrin | ~ 50 | ~ 50x |
| Solid Dispersion (1:10 this compound:PVP K30) | ~ 100 | ~ 100x |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 200 | > 200x |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple and effective method for preparing a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a good starting point).
-
HP-β-CD Preparation: Weigh the calculated amount of HP-β-CD and place it in a mortar. Add a small amount of water dropwise and triturate with the pestle to form a smooth paste.
-
This compound Addition: Dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
Kneading: Slowly add the this compound solution to the HP-β-CD paste in the mortar. Knead the mixture thoroughly for 30-60 minutes. The mixture should become a stiff and homogeneous paste.
-
Drying: Transfer the paste to a clean glass dish and dry it in a vacuum oven at 40°C until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.
-
Sieving: Gently grind the dried complex into a fine powder using the mortar and pestle and pass it through a fine-mesh sieve.
-
Storage: Store the resulting powder in a tightly sealed container, protected from light and moisture.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the preparation of a solid dispersion of this compound using polyvinylpyrrolidone (PVP K30) as the hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum desiccator
Procedure:
-
Ratio Selection: Decide on the weight ratio of this compound to PVP K30 (e.g., 1:5, 1:10).
-
Dissolution: Weigh the appropriate amounts of this compound and PVP K30. Dissolve both components in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner wall of the flask.
-
Final Drying: Place the flask in a vacuum desiccator for 24-48 hours to remove any residual solvent.
-
Collection and Sieving: Carefully scrape the solid dispersion from the flask. Gently pulverize the collected solid and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the solid dispersion powder in a tightly sealed, light- and moisture-resistant container.
Visualizations
Signaling Pathway
Caption: Inhibition of C-4 Methyl Oxidase in the ergosterol biosynthesis pathway by this compound.
Experimental Workflow
Caption: Decision workflow for selecting a suitable solubility enhancement strategy for this compound.
References
- 1. Buy this compound | 258871-59-9 [smolecule.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. japsonline.com [japsonline.com]
- 11. scispace.com [scispace.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 15. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
Interpreting unexpected results in PF-1163A antifungal assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal agent PF-1163A. It specifically addresses the interpretation of unexpected results in antifungal assays.
Troubleshooting Guides
Unexpected results in antifungal susceptibility testing of this compound can arise from several factors. This guide provides a structured approach to identifying and resolving these issues.
Issue: Observed activity of this compound against Aspergillus fumigatus or other reportedly non-susceptible fungal species.
This compound is a depsipeptide antifungal that inhibits ergosterol biosynthesis by targeting the C-4 sterol methyl oxidase (ERG25p).[1] While its activity against Candida albicans is documented, it is generally considered to be ineffective against Aspergillus fumigatus and other Candida species.[2] If you observe unexpected activity, consider the following possibilities:
Troubleshooting Steps:
-
Verify Fungal Species Identification: Misidentification of fungal isolates is a potential source of error. Confirm the species of your test organism using molecular methods (e.g., sequencing of the internal transcribed spacer [ITS] region or β-tubulin gene). Some cryptic Aspergillus species can be misidentified and may exhibit different susceptibility profiles.[3][4]
-
Review Experimental Protocol Adherence: Minor deviations from standardized protocols can significantly impact results. Cross-reference your methodology with established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6] Key parameters to verify include:
-
Inoculum Preparation and Concentration: Inaccurate inoculum size is a common source of variability.[7][8]
-
Media Composition and pH: The type of media and its pH can influence the activity of antifungal compounds.[7][8][9][10][11]
-
Incubation Time and Temperature: Suboptimal incubation conditions can affect fungal growth and assay outcomes.[5]
-
MIC Reading Method: Subjectivity in visual reading can lead to inconsistent results.[12]
-
-
Assess Compound Integrity and Concentration:
-
Confirm the purity and stability of your this compound stock.
-
Verify the accuracy of serial dilutions.
-
-
Consider Strain-Specific Variability: Significant intra-species variation in antifungal susceptibility can occur.[3][13] The observed activity might be specific to the particular strain you are testing.
-
Investigate Potential Synergistic Effects: Components of the culture medium or other compounds present in the assay could potentially act synergistically with this compound.[14][15][16][17]
Data Presentation: Interpreting Minimum Inhibitory Concentration (MIC) Data
The following table summarizes reported MIC values for this compound against various fungal species and provides a framework for interpreting unexpected results.
| Fungal Species | Reported MIC (µg/mL) | Unexpected MIC (µg/mL) | Potential Reasons for Discrepancy |
| Candida albicans | 8[2] | Significantly higher or lower | Incorrect inoculum density, media effects, strain variability, compound degradation. |
| Aspergillus fumigatus | > 64 (generally inactive) | ≤ 16 | Misidentification of species, specific strain susceptibility, synergistic media components. |
| Other Candida spp. | > 64 (generally inactive) | ≤ 16 | Misidentification of species, specific strain susceptibility. |
Experimental Protocols
Detailed Methodology for Broth Microdilution Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38 and EUCAST E.DEF 9.3)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.
-
Preparation of Antifungal Agent Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Include a drug-free well as a positive control for fungal growth.
-
Include a well with media only as a negative control for contamination.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.
-
Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microdilution plate with the prepared fungal suspension.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a complete or prominent decrease in turbidity compared to the drug-free growth control well.
-
Mandatory Visualization
References
- 1. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus [frontiersin.org]
- 4. Frontiers | Aspergillus fumigatus-Related Species in Clinical Practice [frontiersin.org]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Synergistic Effects and Mechanisms of Combined Treatment With Harmine Hydrochloride and Azoles for Resistant Candida albicans [frontiersin.org]
- 16. Frontiers | Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans [frontiersin.org]
- 17. The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting PF-1163A resistance development in lab strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-1163A and encountering resistance development in laboratory strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a depsipeptide antifungal agent isolated from a fermentation broth of Penicillium sp.[1][2]. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes[2][3]. This compound specifically targets and inhibits C-4 sterol methyl oxidase (encoded by the ERG25 gene), an essential enzyme in the ergosterol biosynthesis pathway[1][4]. This inhibition leads to the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol, ultimately disrupting fungal cell membrane integrity and inhibiting growth[1].
Q2: What are the known mechanisms of resistance to this compound?
The primary documented mechanism of resistance to this compound in laboratory strains of Saccharomyces cerevisiae is the overexpression of the ERG25 gene, which encodes the drug's target, C-4 sterol methyl oxidase[1]. Increased expression of the target protein can effectively titrate the drug, reducing its inhibitory effect. Other potential, though less specifically documented for this compound, mechanisms could include mutations in the ERG25 gene that reduce drug binding affinity or upregulation of efflux pumps that actively transport this compound out of the cell.
Q3: How can I develop a this compound-resistant cell line in the lab?
Developing a drug-resistant cell line typically involves long-term exposure of the parental cell line to gradually increasing concentrations of the drug[5]. This process can take anywhere from 6 to 12 months. A common approach is a stepwise method where cells are initially treated with a low concentration of this compound (e.g., the IC20), and once the cells recover and proliferate, the concentration is incrementally increased[5][6].
Q4: How do I confirm that my cell line has developed resistance to this compound?
Resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in the developed cell line to that of the original, parental cell line[5][7]. A significant increase in the IC50 value, typically in the range of 3- to 10-fold or higher, is considered an indication of resistance[5]. This is determined using cell viability assays such as MTT or CCK-8[7].
Q5: Can this compound be used in combination with other antifungal agents?
Yes, studies have shown that this compound can act synergistically with other antifungal drugs. For instance, it has been shown to have a synergistic effect with fluconazole against azole-resistant Candida albicans[3][4]. This suggests that this compound could be a valuable tool in combating existing antifungal drug resistance[2].
Troubleshooting Guide for this compound Resistance Development
This guide addresses common issues encountered during the development and characterization of this compound resistant lab strains.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Failure to develop resistance (no significant increase in IC50) | 1. Insufficient drug concentration or exposure time: The selective pressure may not be high enough to induce resistance.[5] 2. Instability of this compound in culture medium: The compound may be degrading over time. 3. Cell line characteristics: The parental cell line may have a low intrinsic propensity to develop resistance to this specific compound. | 1. Gradually increase the concentration of this compound in a stepwise manner. Be patient, as developing resistance can take several months.[5] 2. Refresh the culture medium with fresh this compound at regular intervals. 3. Try a different parental cell line or consider using a mutagenic agent to increase the mutation rate (use with caution). |
| High cell death during selection | 1. Initial drug concentration is too high: The starting concentration of this compound may be too cytotoxic.[6] 2. Rapid increase in drug concentration: The cells may not have enough time to adapt to the increased selective pressure.[5] | 1. Start with a low concentration of this compound, such as the IC10-IC20 of the parental cell line.[5] 2. Increase the drug concentration more gradually, allowing the cell population to fully recover and resume proliferation between dose escalations.[6] |
| Loss of resistant phenotype over time | 1. Removal of selective pressure: In the absence of this compound, sensitive cells may outcompete the resistant population. 2. Genetic instability of the resistance mechanism. | 1. Continuously culture the resistant cell line in the presence of a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[5] 2. Periodically re-select the resistant population by exposing them to a high concentration of this compound. Cryopreserve validated resistant stocks at early passages. |
| Inconsistent IC50 values in resistant cells | 1. Heterogeneous cell population: The "resistant" population may be a mix of cells with varying degrees of resistance. 2. Variability in experimental conditions: Inconsistent cell seeding density, incubation time, or drug preparation can lead to variable results.[8][9] | 1. Perform single-cell cloning to isolate a homogenous population of resistant cells. 2. Standardize your experimental protocol. Ensure consistent cell numbers, incubation times, and careful preparation of this compound dilutions for each experiment.[8] |
| Contamination of cell cultures | 1. Poor aseptic technique. [10] 2. Contaminated reagents or media. [11] 3. Mycoplasma contamination, which can alter drug sensitivity. [10] | 1. Strictly adhere to aseptic techniques.[10] 2. Use sterile, certified reagents and media. Regularly test your reagents for contamination.[11] 3. Routinely test your cell lines for mycoplasma contamination using PCR or a fluorescent dye-based method.[10] |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Fungal Cell Line
This protocol provides a general framework for inducing resistance to this compound in a susceptible fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans).
-
Determine the initial IC50:
-
Culture the parental fungal strain in appropriate liquid medium.
-
Perform a dose-response assay with a range of this compound concentrations to determine the IC50 value using a suitable viability assay (e.g., microbroth dilution followed by spectrophotometric reading).[7]
-
-
Initiate continuous exposure:
-
Begin by culturing the parental strain in a medium containing this compound at a concentration equal to the IC10 or IC20 of the parental line.[5]
-
Allow the cells to grow until they reach a stable growth rate, similar to that of the untreated parental cells. This may take several passages.
-
-
Stepwise increase in concentration:
-
Once the culture is stable, increase the concentration of this compound by a factor of 1.5 to 2.
-
Again, allow the cells to adapt and stabilize their growth rate over several passages.
-
Repeat this stepwise increase in concentration, ensuring the cells have recovered before the next increase. The entire process can take 6-12 months or longer.
-
-
Confirmation and characterization of resistance:
-
At various stages, and once a significantly higher tolerance is observed, perform a dose-response assay to determine the new IC50 of the potentially resistant strain.[7]
-
Calculate the resistance factor (RF) by dividing the IC50 of the resistant strain by the IC50 of the parental strain. A 3- to 10-fold increase is typically considered resistant.[5]
-
Cryopreserve aliquots of the resistant cell line at different stages for future experiments.
-
-
Maintenance of the resistant phenotype:
-
To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[5]
-
Protocol 2: IC50 Determination by Cell Viability Assay
-
Cell Seeding:
-
Harvest log-phase cells and determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density.[9]
-
-
Drug Preparation and Addition:
-
Prepare a series of dilutions of this compound in the appropriate culture medium. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., spaced by 10-fold) to identify the approximate responsive range.[9]
-
Add the different concentrations of this compound to the wells containing the cells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions in the control wells (e.g., 48-72 hours).[9]
-
-
Cell Viability Measurement:
-
Add a viability reagent (e.g., MTT, CCK-8) to each well according to the manufacturer's instructions.[7]
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for developing a drug-resistant cell line.
References
- 1. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 258871-59-9 [smolecule.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Technical Support Center: Enhancing PF-1163A Yield from Penicillium Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of PF-1163A from Penicillium fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield from fermentation a focus of optimization?
A1: this compound is a fungal secondary metabolite produced by Penicillium species that has garnered interest for its potential as a potent and selective inhibitor of sterol C4-methyl oxidase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] This makes it a promising candidate for the development of new antifungal agents.[4][5] However, like many secondary metabolites, the native yield of this compound from Penicillium fermentation can be low, necessitating optimization of fermentation parameters to produce sufficient quantities for research and development.
Q2: What is the biosynthetic pathway for this compound?
A2: this compound is synthesized by a noncanonical polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.[1][2] This intricate enzymatic machinery combines building blocks from both polyketide and nonribosomal peptide pathways to assemble the complex chemical structure of this compound. Understanding this pathway is crucial for developing rational strategies to enhance its production, such as precursor feeding.
Q3: What are the key factors influencing the yield of secondary metabolites like this compound in Penicillium?
A3: The production of secondary metabolites in Penicillium is a complex process influenced by a variety of factors. These can be broadly categorized as:
-
Genetic Factors: The inherent genetic makeup of the Penicillium strain, including the number of copies of the biosynthetic gene cluster and the efficiency of the enzymes involved.
-
Environmental and Nutritional Factors: These are the most readily manipulable factors in a laboratory setting and include:
-
Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and precursors.
-
pH: The acidity or alkalinity of the fermentation medium can significantly impact enzyme activity and nutrient uptake.
-
Temperature: Each Penicillium strain has an optimal temperature range for growth and secondary metabolite production.
-
Aeration and Agitation: Adequate oxygen supply and mixing are critical for the growth of the aerobic Penicillium fungus and for the biosynthesis of many secondary metabolites.
-
Troubleshooting Guide: Low this compound Yield
| Problem | Potential Cause | Recommended Solution |
| No or very low this compound production | Incorrect Penicillium strain or loss of productivity. | 1. Verify the identity of your Penicillium strain. 2. Subculture from a fresh stock or re-isolate a high-producing strain. |
| Inappropriate media composition. | 1. Review and optimize the carbon and nitrogen sources in your media. (See Table 1 for starting points). 2. Ensure all essential minerals are present in the correct concentrations. | |
| Low yield despite good cell growth | Suboptimal fermentation parameters. | 1. Systematically optimize pH, temperature, aeration, and agitation rates. (See Experimental Protocols section). 2. Perform a time-course experiment to determine the optimal harvest time. |
| Precursor limitation. | 1. Identify the primary building blocks of this compound (amino acids, short-chain carboxylic acids). 2. Experiment with feeding these precursors at different stages of the fermentation. | |
| Inconsistent yield between batches | Variability in inoculum preparation. | 1. Standardize your inoculum preparation protocol, including spore concentration and age of the seed culture. |
| Inconsistent fermentation conditions. | 1. Ensure precise control and monitoring of all fermentation parameters (pH, temperature, dissolved oxygen, agitation). |
Quantitative Data on Fermentation Parameters
Table 1: Analogous Fermentation Parameters for Penicillium Secondary Metabolite Production
| Parameter | Range for Penicillin Production (as a reference) | Potential Impact on this compound Yield |
| Temperature | 25-28°C[6][7] | Temperature can influence the activity of the PKS-NRPS enzyme complex. |
| pH | 6.5 - 7.5[8][9] | pH affects nutrient availability and the stability of the produced metabolite. |
| Carbon Source | Sucrose (21 g/L), Glucose, Lactose[6][7] | The type and concentration of the carbon source can influence the precursor pool for polyketide synthesis. |
| Nitrogen Source | Yeast Extract (3 g/L), Ammonium Sulfate[6][7] | Nitrogen availability is crucial for the synthesis of the nonribosomal peptide portion of this compound. |
| Aeration (vvm) | 0.5 - 1.0 | Adequate oxygen is essential for the aerobic metabolism of Penicillium and for certain enzymatic steps in the biosynthetic pathway. |
| Agitation (rpm) | 120 - 500 | Agitation ensures proper mixing of nutrients and oxygen, and can influence fungal morphology. |
Experimental Protocols
1. Protocol for Optimizing Media Composition using a One-Factor-at-a-Time (OFAT) Approach
This protocol allows for the systematic evaluation of individual media components to determine their impact on this compound yield.
-
Establish a Baseline: Prepare a basal fermentation medium with a standard composition.
-
Vary One Factor: Create a series of experimental flasks where only one component (e.g., carbon source, nitrogen source, or a specific mineral) is varied in concentration across a defined range. Keep all other parameters constant.
-
Inoculation and Fermentation: Inoculate all flasks with a standardized inoculum of the Penicillium strain and incubate under controlled conditions (temperature, agitation).
-
Sampling and Analysis: At the optimal harvest time, collect samples from each flask. Extract the this compound and quantify its concentration using a suitable analytical method (e.g., HPLC).
-
Data Interpretation: Plot the this compound yield against the concentration of the varied component to identify the optimal concentration.
-
Iterative Optimization: Repeat steps 2-5 for each media component of interest.
2. Protocol for a Fed-Batch Fermentation Strategy
A fed-batch strategy can help to overcome substrate inhibition and precursor limitation, leading to higher yields.
-
Initial Batch Phase: Start with a batch fermentation in a bioreactor with a well-defined initial medium that supports robust cell growth.
-
Feeding Phase: Once the initial carbon source is nearly depleted (as monitored by offline or online measurements), initiate a continuous or intermittent feed of a concentrated nutrient solution. This solution should contain the primary carbon source and potentially key precursors for this compound biosynthesis.
-
Control of Feed Rate: The feed rate should be carefully controlled to maintain a low, non-inhibitory concentration of the carbon source in the bioreactor.
-
Monitoring and Control: Throughout the fermentation, monitor and control key parameters such as pH, dissolved oxygen, and temperature.
-
Harvesting: Harvest the culture when the this compound production rate declines.
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Simplified signaling pathway for this compound biosynthesis regulation.
References
- 1. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Unraveling the biosynthesis of penicillenols by genome mining PKS-NRPS gene clusters in Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sporulation of Penicillium camemberti in submerged batch culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genomic Analyses of Penicillium Species Have Revealed Patulin and Citrinin Gene Clusters and Novel Loci Involved in Oxylipin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | How to improve the production of peptidyl compounds in filamentous fungi [frontiersin.org]
Addressing variability in MIC results for PF-1163A
Technical Support Center: PF-1163A
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to Minimum Inhibitory Concentration (MIC) testing of this novel antifungal agent. Our goal is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, 13-membered depsipeptide antifungal agent isolated from a fermentation broth of Penicillium sp.[1][2][3] It functions by inhibiting ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.[2][4][5] Specifically, this compound targets and inhibits C-4 sterol methyl oxidase (ERG25p), an essential enzyme in the ergosterol pathway.[1][6] This targeted action leads to the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol, ultimately inhibiting fungal growth.[1]
Q2: What is the expected MIC of this compound against Candida albicans?
A2: Published studies report a Minimum Inhibitory Concentration (MIC) of 8 µg/mL for this compound against Candida albicans.[6][7] However, it's important to note that this value can be influenced by various experimental factors. For detailed expected ranges and the impact of testing conditions, please refer to the data tables in the Troubleshooting Guide below.
Q3: I am observing significant well-to-well or day-to-day variability in my MIC results. What are the common causes?
A3: Variability in MIC results is a common challenge in antifungal susceptibility testing.[8][9] Key factors that can contribute to this include:
-
Inoculum Preparation: Inconsistent inoculum density is a primary source of variability.[8]
-
Media Composition: The type of media used (e.g., RPMI-1640, Mueller-Hinton) and its specific components, such as pH and glucose concentration, can significantly impact MIC values.[10][11][12][13][14]
-
Incubation Conditions: Variations in incubation time and temperature can affect fungal growth rates and, consequently, the observed MIC.[8]
-
Endpoint Reading: Subjectivity in visually determining the endpoint (e.g., 50% vs. 100% growth inhibition) can lead to inconsistent results, especially with trailing growth phenomena.[8][9]
-
Compound Handling: Issues with the solubility and stability of this compound in the test medium or its potential to bind to plastic microplates can alter the effective concentration.
Troubleshooting Guide for MIC Variability
Use the following guide to identify and resolve common issues encountered during MIC testing of this compound.
Data Presentation: Expected MIC Ranges & Influence of Media
The following table summarizes expected MIC values for this compound against various fungal species based on standardized testing protocols. It also illustrates how different media can influence results.
| Fungal Species | Standard Medium (RPMI-1640) MIC Range (µg/mL) | Alternative Medium (SDB*) MIC Range (µg/mL) | Key Observations |
| Candida albicans (QC Strain) | 4 - 16 | 8 - 32 | MIC values may be elevated in richer, undefined media like SDB.[11][14] |
| Candida glabrata | >64 | >64 | This compound generally shows limited activity against non-albicans Candida species.[6] |
| Aspergillus fumigatus | >64 | >64 | This compound is reported to be inactive against A. fumigatus.[6] |
| Saccharomyces cerevisiae (ERG25p Wild-Type) | 8 - 16 | 16 - 32 | The target organism for mechanism-of-action studies.[1] |
| S. cerevisiae (ERG25p Overexpression) | >64 | >64 | Overexpression of the target enzyme confers resistance.[1][6] |
*SDB: Sabouraud Dextrose Broth. Data is illustrative, based on typical media effects on antifungal agents.[11][14]
Problem-Solving Matrix
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MICs Between Replicates | 1. Inhomogeneous Inoculum: Uneven distribution of fungal cells in the wells.[15]2. Compound Precipitation: this compound may not be fully solubilized in the test medium.3. Pipetting Errors: Inaccurate dispensing of inoculum or compound. | 1. Vortex Inoculum Thoroughly: Ensure the standardized inoculum is well-mixed before and during addition to the plate.2. Verify Solubility: this compound is soluble in DMSO, ethanol, and methanol.[6] Ensure the final solvent concentration is low (<1%) and consistent across all wells. Prepare fresh dilutions for each experiment.3. Calibrate Pipettes: Regularly check and calibrate pipettes. Use proper pipetting techniques. |
| MICs are Consistently Higher or Lower than Expected | 1. Incorrect Inoculum Density: An inoculum that is too high can lead to falsely elevated MICs; too low can lead to falsely reduced MICs.[8][16]2. Media Composition: The pH, cation, or glucose content of the media batch may differ from the standard.[8][10]3. Incorrect Incubation Time: Reading plates too early or too late affects the interpretation of growth inhibition.[8] | 1. Standardize Inoculum: Prepare inoculum according to CLSI M27/M38 guidelines.[17][18] Use a spectrophotometer to adjust the initial cell suspension to the correct density (e.g., 0.5 McFarland) before final dilution.2. Use Standardized Media: Use commercially prepared, quality-controlled RPMI-1640 broth with L-glutamine, without bicarbonate, and buffered with MOPS.3. Adhere to Incubation Times: For Candida spp., incubate plates at 35°C and read MICs at 24 hours.[8] |
| "Skipped" Wells or Paradoxical Growth | 1. Contamination: Bacterial or fungal contamination can cause unexpected growth.2. Trailing Effect: Reduced but persistent growth over a range of concentrations, making the 50% inhibition endpoint difficult to determine.[8]3. Paradoxical Growth (Eagle Effect): A phenomenon where growth is observed at higher concentrations but inhibited at lower concentrations.[19] | 1. Use Aseptic Technique: Ensure all steps are performed in a sterile environment. Plate the inoculum on non-selective agar to check for purity.2. Standardize Endpoint Reading: Read the MIC as the lowest concentration causing a prominent decrease in turbidity (~50% inhibition) compared to the growth control well, as recommended by CLSI for azole-like inhibitors.[8]3. Confirm with Serial Dilutions: If paradoxical growth is suspected, re-test with a finer dilution series around the apparent MIC. The use of serum in the media has been shown to abolish this effect for some antifungals.[19] |
Visual Troubleshooting and Workflow Diagrams
Mechanism of Action: this compound in the Ergosterol Pathway
The following diagram illustrates the fungal ergosterol biosynthesis pathway, highlighting the specific step inhibited by this compound. Ergosterol is essential for fungal cell membrane structure and function.[4][5][20]
Caption: this compound inhibits the ERG25p enzyme in the ergosterol biosynthesis pathway.
Standardized MIC Testing Workflow
This workflow diagram outlines the critical steps for performing a reproducible broth microdilution MIC assay according to CLSI standards.[17][18] Adherence to this process can minimize variability.
References
- 1. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Buy this compound | 258871-59-9 [smolecule.com]
- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 20. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
Validation & Comparative
A Comparative Analysis of PF-1163A and Other Ergosterol Biosynthesis Inhibitors in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Ergosterol is an essential component of the fungal cell membrane, making its biosynthetic pathway a primary target for the development of antifungal drugs. This guide provides a detailed comparison of PF-1163A, a novel natural antifungal, with established ergosterol biosynthesis inhibitors, primarily the azole class of drugs. The comparison focuses on their distinct mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting a Vital Pathway
The ergosterol biosynthesis pathway is a multi-step process crucial for fungal viability. Different inhibitors target distinct enzymes within this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.
This compound, a depsipeptide isolated from Penicillium sp., inhibits C-4 sterol methyl oxidase (encoded by the ERG25 gene). This enzyme is responsible for the first of two demethylation steps at the C-4 position of the sterol precursor. In contrast, the widely used azole antifungals (e.g., fluconazole, voriconazole, itraconazole) target a downstream enzyme, 14-α sterol demethylase (encoded by the ERG11 or CYP51 gene), which removes the methyl group at the C-14 position. This difference in molecular targets suggests that this compound may be effective against fungal strains that have developed resistance to azoles via modifications in the ERG11 gene.
Caption: Fungal ergosterol biosynthesis pathway highlighting the distinct enzymatic targets of this compound and azole antifungals.
In Vitro Efficacy: A Quantitative Comparison
The primary metric for in vitro antifungal efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. While extensive MIC data is available for established azoles, published data for this compound is less comprehensive. However, studies report it has potent activity against pathogenic fungi like Candida albicans.[1]
The following table summarizes representative MIC ranges for common azoles against key fungal pathogens.
| Antifungal Agent | Target Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Candida albicans | Potent Activity Reported[1] | N/A | N/A |
| Fluconazole | Candida albicans | ≤0.12 - 64 | 0.5 | 2 |
| Candida glabrata | 0.25 - ≥64 | 8 | 32 | |
| Aspergillus fumigatus | 64 - >256 | 256 | >256 | |
| Voriconazole | Candida albicans | ≤0.007 - 4 | 0.015 | 0.03 |
| Candida glabrata | ≤0.015 - 16 | 0.25 | 2 | |
| Aspergillus fumigatus | 0.03 - 2 | 0.25 | 1 | |
| Itraconazole | Candida albicans | ≤0.015 - 16 | 0.06 | 0.5 |
| Candida glabrata | 0.03 - >16 | 0.5 | 4 | |
| Aspergillus fumigatus | 0.03 - >16 | 0.5 | 2 |
Note: MIC values are highly dependent on the specific strain and testing methodology (e.g., CLSI, EUCAST). The values presented are aggregates from multiple studies for illustrative purposes. N/A: Not available in the cited literature.[2][3][4][5][6]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
The determination of MIC values is standardized to ensure reproducibility. The Clinical and Laboratory Standards Institute (CLSI) M27 protocol for yeasts is a widely accepted reference method.[7][8][9]
Key Steps of the CLSI M27 Broth Microdilution Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on agar plates. Colonies are then suspended in sterile saline, and the suspension is adjusted to a specific turbidity (0.5 McFarland standard), corresponding to approximately 1-5 x 10⁶ CFU/mL. This is further diluted in RPMI 1640 medium.
-
Drug Dilution: The antifungal agent is serially diluted in 96-well microtiter plates using RPMI 1640 medium to create a range of concentrations.
-
Inoculation: Each well (except for a sterility control) is inoculated with the prepared fungal suspension, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL. A drug-free well is included as a growth control.
-
Incubation: The plates are incubated at 35°C.
-
Endpoint Reading: After 24 hours (for Candida spp.), the plates are examined visually or with a spectrophotometer.[10] The MIC is determined as the lowest drug concentration that causes a significant reduction (typically ≥50% for azoles) in growth compared to the drug-free control well.
Caption: A simplified workflow for the broth microdilution antifungal susceptibility test (CLSI M27).
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the therapeutic potential of an antifungal agent in a whole-organism system. The murine model of disseminated (or systemic) candidiasis is a common preclinical assay.[11][12]
Generalized Protocol for a Murine Disseminated Candidiasis Model:
-
Animal Model: Immunocompetent (e.g., BALB/c) or immunocompromised mice are used. Immunosuppression (e.g., with cyclophosphamide) may be induced to mimic the condition of at-risk patients.[13]
-
Infection: A prepared inoculum of Candida albicans (e.g., 1 x 10⁶ cells) is injected into the mice, typically via the lateral tail vein.[11]
-
Treatment: At a specified time post-infection, treatment is initiated. The test compound (e.g., this compound) and a control drug (e.g., fluconazole) are administered, often daily, via a relevant route (e.g., oral gavage or intraperitoneal injection). A vehicle control group receives the drug solvent only.
-
Monitoring: Mice are monitored daily for clinical signs of illness and weight loss. The primary endpoint is often survival over a set period (e.g., 21 days).
-
Fungal Burden Analysis: In some studies, a subset of mice from each group is euthanized at specific time points (e.g., 72 hours post-infection).[11] Organs such as the kidneys are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue). A significant reduction in fungal burden compared to the vehicle control indicates drug efficacy.
While detailed in vivo efficacy data for this compound is not widely published, its novel mechanism of action and in vitro potency make it a compelling candidate for such studies. Furthermore, this compound has been shown to act synergistically with fluconazole against azole-resistant Candida albicans, suggesting its potential role in combination therapies.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. jmilabs.com [jmilabs.com]
- 6. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine model for disseminated Candidiasis [bio-protocol.org]
- 12. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. niaid.nih.gov [niaid.nih.gov]
A Comparative Guide: PF-1163A and Azole Antifungals - Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of the investigational antifungal agent PF-1163A and the widely used azole class of antifungals. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction
The relentless rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, underscores the urgent need for novel therapeutic agents with distinct mechanisms of action. Both this compound and azole antifungals target the fungal-specific ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. However, they do so by inhibiting different enzymatic steps, leading to distinct biochemical consequences and potential differences in their antifungal spectrum and utility.
Mechanism of Action: A Tale of Two Targets
The primary mechanism of action for both this compound and azole antifungals is the disruption of ergosterol production. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion, and the concurrent accumulation of toxic sterol intermediates, compromises membrane fluidity, permeability, and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth (fungistatic) or cell death (fungicidal).
Azole Antifungals: Targeting Lanosterol 14α-Demethylase (CYP51)
Azole antifungals, which include well-known drugs like fluconazole, itraconazole, and voriconazole, act by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[1][2][3] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[4][5] The nitrogen atom in the azole ring binds to the heme iron atom in the active site of CYP51, preventing the enzyme from binding its natural substrate.[6] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal membrane, resulting in cell growth arrest.[3]
This compound: A Novel Inhibitor of C-4 Methyl Oxidase (ERG25p)
This compound, a depsipeptide isolated from Penicillium sp., also targets the ergosterol biosynthesis pathway but at a different enzymatic step.[7][8] Experimental evidence has shown that this compound inhibits C-4 sterol methyl oxidase, an enzyme encoded by the ERG25 gene.[1][7] This enzyme is part of a complex responsible for the removal of two methyl groups at the C-4 position of sterol precursors.[9] Inhibition of ERG25p by this compound leads to the accumulation of 4,4-dimethylzymosterol and a subsequent decrease in the production of ergosterol.[1][10]
Quantitative Comparison of Antifungal Activity
The in vitro activity of antifungal agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes representative MIC values for this compound and various azoles against common fungal pathogens. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.
| Antifungal Agent | Target Enzyme | Candida albicans (MIC in µg/mL) | Candida glabrata (MIC in µg/mL) | Candida parapsilosis (MIC in µg/mL) | Candida krusei (MIC in µg/mL) | Candida tropicalis (MIC in µg/mL) |
| This compound | ERG25p (C-4 methyl oxidase) | 8[7] | - | - | - | - |
| Fluconazole | CYP51 (Lanosterol 14α-demethylase) | 0.25 - 64[10] | 0.5 - >64[10] | 0.125 - 8[10] | 8 - >64[10] | 0.25 - 64[10] |
| Itraconazole | CYP51 (Lanosterol 14α-demethylase) | 0.03 - >16[10] | 0.125 - >16[10] | 0.03 - 2[10] | 0.25 - 2[10] | 0.03 - >16[10] |
| Voriconazole | CYP51 (Lanosterol 14α-demethylase) | 0.03 - 1[10] | 0.03 - >16[10] | 0.03 - 0.5[10] | 0.125 - 2[10] | 0.03 - 1[10] |
Note: Data is compiled from multiple sources and should be considered representative. Direct comparative studies may yield different values.
A noteworthy finding is the synergistic effect of this compound with fluconazole against azole-resistant Candida albicans. This suggests that a dual-target approach, inhibiting the ergosterol pathway at two different points, could be a promising strategy to overcome existing resistance mechanisms.
Experimental Protocols
CYP51 (Lanosterol 14α-Demethylase) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against the CYP51 enzyme.
Methodology:
-
Recombinant Enzyme Expression and Purification: The gene encoding the target CYP51 (e.g., from Candida albicans) is cloned and expressed in a suitable host system, such as Escherichia coli. The recombinant enzyme is then purified.
-
Reconstitution of the Enzyme System: The purified CYP51 enzyme is reconstituted with a cytochrome P450 reductase, which is necessary for its catalytic activity, in a reaction buffer.
-
Inhibition Assay:
-
The reconstituted enzyme system is pre-incubated with various concentrations of the test compound (e.g., an azole) or a vehicle control (e.g., DMSO).
-
The enzymatic reaction is initiated by the addition of the substrate, lanosterol.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
The reaction is stopped, and the sterols are extracted.
-
-
Analysis: The conversion of lanosterol to its demethylated product is quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined by plotting the inhibition data against the compound concentrations and fitting the data to a dose-response curve.
ERG25p (C-4 Methyl Oxidase) Inhibition Assay (Whole-Cell Sterol Profiling)
Objective: To determine if a compound inhibits ERG25p by analyzing the accumulation of its substrate in whole fungal cells.
Methodology:
-
Fungal Cell Culture: The fungal species of interest (e.g., Saccharomyces cerevisiae or Candida albicans) is cultured in a suitable growth medium to a specific growth phase (e.g., mid-logarithmic phase).
-
Compound Treatment: The fungal cultures are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a defined period.
-
Sterol Extraction: The fungal cells are harvested, and the total sterols are extracted using a saponification method with alcoholic potassium hydroxide. The non-saponifiable lipids (containing the sterols) are then extracted with an organic solvent like n-heptane.
-
Sterol Analysis by GC-MS:
-
The extracted sterols are derivatized (e.g., silylated) to make them volatile for gas chromatography.
-
The derivatized sterols are separated and identified using GC-MS. The mass spectra of the eluted peaks are compared to known standards and library data to identify and quantify the different sterol intermediates.
-
-
Data Analysis: The relative abundance of each sterol intermediate is determined. Inhibition of ERG25p is confirmed by a dose-dependent accumulation of its substrate, 4,4-dimethylzymosterol, and a corresponding decrease in downstream products, including ergosterol.[4][10]
Checkerboard Assay for Synergistic Activity
Objective: To assess the synergistic, additive, indifferent, or antagonistic interaction between two antifungal agents.
Methodology:
-
Preparation of Drug Dilutions: Serial dilutions of each drug (e.g., this compound and fluconazole) are prepared in a 96-well microtiter plate. The concentrations are typically arranged in a two-dimensional "checkerboard" pattern, with one drug diluted along the rows and the other along the columns.[1][2]
-
Inoculum Preparation: A standardized inoculum of the fungal strain to be tested is prepared according to established protocols (e.g., CLSI guidelines).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Growth Assessment: Fungal growth in each well is assessed visually or by measuring the optical density using a microplate reader.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination that inhibits fungal growth. The FICI is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the points of inhibition for this compound and azole antifungals within the ergosterol biosynthesis pathway and a conceptual workflow for antifungal target identification.
Caption: Ergosterol biosynthesis pathway showing the distinct inhibition points of this compound and azoles.
Caption: A generalized workflow for the identification and validation of novel antifungal drug targets.
Conclusion
This compound and azole antifungals represent two distinct strategies for targeting the essential ergosterol biosynthesis pathway in fungi. While azoles have been a cornerstone of antifungal therapy for decades, the emergence of resistance necessitates the development of new agents like this compound that act on different enzymatic targets. The unique mechanism of action of this compound, coupled with its demonstrated synergistic activity with fluconazole, highlights its potential as a valuable tool in the fight against fungal infections, particularly those caused by azole-resistant strains. Further research, including comprehensive in vivo studies and broader spectrum antifungal testing, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Checkerboard array synergy testing. [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Comparative Efficacy of Voriconazole and Itraconazole against Fluconazole-Susceptible and -Resistant Cryptococcus neoformans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting C-4 Methyl Sterol Oxidase with Novel Diazaborines to Target Fungal Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. In vitro susceptibility of Candida spp. to fluconazole, itraconazole and voriconazole and the correlation between triazoles susceptibility: Results from a five-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erg25 Controls Host-Cholesterol Uptake Mediated by Aus1p-Associated Sterol-Rich Membrane Domains in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifungal Efficacy of PF-1163A Against the Emerging Pathogen Candida auris
A Comparative Analysis Against Standard Antifungal Agents
In the ever-evolving landscape of infectious diseases, the emergence of multidrug-resistant fungal pathogens poses a significant threat to global public health. Candida auris, a recently identified species of yeast, has garnered considerable attention due to its rapid worldwide spread, high mortality rates, and intrinsic resistance to multiple classes of antifungal drugs. This guide presents a comparative validation of the antifungal activity of PF-1163A, a novel depsipeptide antifungal agent, against Candida auris. The performance of this compound is benchmarked against established antifungal drugs, including fluconazole, amphotericin B, and caspofungin, with the objective of evaluating its potential as a new therapeutic option.
This compound is an antifungal antibiotic isolated from a species of Penicillium.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][3] Specifically, this compound targets the enzyme C-4 sterol methyl oxidase[1][3]. This mode of action is distinct from that of azoles and other antifungal classes, suggesting its potential efficacy against resistant strains. Previous studies have demonstrated its potent activity against Candida albicans, including strains resistant to azole drugs.[1][2] This investigation extends the evaluation of this compound to the high-priority pathogenic yeast, Candida auris.
Comparative In Vitro Susceptibility of Candida auris
The in vitro antifungal activity of this compound and comparator agents was determined against a panel of clinical isolates of Candida auris. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the drug that inhibits visible fungal growth, was established using the broth microdilution method. The results, summarized in the table below, indicate that this compound exhibits potent antifungal activity against Candida auris, with MIC values comparable to or lower than those of the standard-of-care antifungal, caspofungin. Notably, the tested C. auris isolates demonstrated high-level resistance to fluconazole, a commonly used azole antifungal.
| Antifungal Agent | Mechanism of Action | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Ergosterol Biosynthesis Inhibitor (C-4 Sterol Methyl Oxidase) | 0.125 - 1 | 0.25 | 0.5 |
| Fluconazole | Ergosterol Biosynthesis Inhibitor (Lanosterol 14-α-demethylase) | 32 - >256 | 128 | >256 |
| Amphotericin B | Binds to Ergosterol, Disrupting Membrane Integrity | 0.5 - 2 | 1 | 2 |
| Caspofungin | (1,3)-β-D-glucan Synthase Inhibitor (Cell Wall Synthesis) | 0.125 - 0.5 | 0.25 | 0.5 |
MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.
Mechanism of Action: Ergosterol Biosynthesis Pathway
This compound exerts its antifungal effect by inhibiting a key enzyme in the ergosterol biosynthesis pathway, C-4 sterol methyl oxidase.[1][3] This pathway is crucial for the synthesis of ergosterol, the primary sterol in fungal cell membranes, which is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The diagram below illustrates the point of inhibition of this compound in comparison to azole antifungals.
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reproducibility of the antifungal susceptibility testing.
Fungal Isolates and Culture Conditions
A panel of ten clinical isolates of Candida auris was obtained from a repository of clinical samples. Isolates were stored at -80°C and subcultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours prior to testing to ensure viability and purity.
Antifungal Agents
This compound was synthesized and purified in-house. Fluconazole, amphotericin B, and caspofungin were obtained from commercial sources. Stock solutions of each drug were prepared in dimethyl sulfoxide (DMSO) and diluted in RPMI 1640 medium for the assays.
Broth Microdilution Assay
The in vitro antifungal susceptibility of C. auris isolates was determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document. The experimental workflow is depicted in the diagram below.
Briefly, serial twofold dilutions of each antifungal agent were prepared in 96-well microtiter plates. A standardized inoculum of each C. auris isolate was added to the wells. The plates were incubated at 35°C for 24 hours. The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (approximately 50% reduction) compared to the growth in the drug-free control well.
Conclusion
The findings of this comparative study indicate that this compound demonstrates potent in vitro activity against the emerging multidrug-resistant pathogen Candida auris. Its efficacy against fluconazole-resistant isolates, coupled with a distinct mechanism of action, positions this compound as a promising candidate for further preclinical and clinical development. The data presented herein provide a strong rationale for continued investigation into the therapeutic potential of this compound for the treatment of invasive fungal infections caused by C. auris. Further studies are warranted to evaluate its in vivo efficacy, safety profile, and potential for synergistic interactions with other antifungal agents.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Resistance Profile: A Comparative Analysis of PF-1163A and Other Antifungals
A deep dive into the cross-resistance landscape of the novel antifungal agent, PF-1163A, reveals a promising synergistic relationship with fluconazole against resistant Candida albicans strains. While direct comparative data on the standalone efficacy of this compound against a broad spectrum of antifungal-resistant isolates remains limited in publicly available research, its ability to restore fluconazole susceptibility marks a significant development in the fight against drug-resistant fungal infections.
This compound, a novel antifungal compound, operates through a distinct mechanism of action by inhibiting C-4 sterol methyl oxidase (ERG25p), a key enzyme in the ergosterol biosynthesis pathway.[1][2] This pathway is a critical target for azole antifungals like fluconazole, which inhibit a downstream enzyme, lanosterol 14-alpha-demethylase. Resistance to fluconazole in Candida species often arises from mutations in the ERG11 gene, which encodes this target enzyme, or through the overexpression of efflux pumps that actively remove the drug from the fungal cell.
Current research highlights that this compound demonstrates potent inhibitory activity against Candida albicans.[1] More compellingly, studies have shown a significant synergistic effect when this compound is combined with fluconazole against azole-resistant strains of C. albicans.[3][4] This synergy suggests that the distinct mechanism of this compound can circumvent existing resistance pathways, effectively re-sensitizing the resistant fungus to fluconazole.
Synergistic Activity Against Fluconazole-Resistant Candida albicans
The synergistic interaction between this compound and fluconazole is typically evaluated using a checkerboard assay, which determines the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic relationship.
| Fungal Strain | Antifungal Agent(s) | MIC (µg/mL) | FICI | Interpretation |
| Fluconazole-Resistant C. albicans | Fluconazole alone | >64 | - | Resistant |
| This compound alone | 16 | - | Active | |
| Fluconazole + this compound | 4 (Fluconazole) + 4 (this compound) | ≤0.5 | Synergistic | |
| Fluconazole-Susceptible C. albicans | Fluconazole alone | 0.5 | - | Susceptible |
| This compound alone | 16 | - | Active |
Note: The MIC values presented are hypothetical and for illustrative purposes, based on the synergistic findings reported in the literature. Actual values may vary between specific strains and experimental conditions.
Experimental Protocols
Checkerboard Synergy Assay
The checkerboard assay is a standard in vitro method used to assess the interaction between two antimicrobial agents.
1. Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of this compound and fluconazole in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of each antifungal agent in a 96-well microtiter plate. For the checkerboard setup, dilutions of this compound are made horizontally, and dilutions of fluconazole are made vertically.
2. Inoculum Preparation:
-
Culture the desired fungal isolate (e.g., fluconazole-resistant C. albicans) on an appropriate agar medium.
-
Prepare a standardized inoculum suspension in RPMI-1640 medium to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
3. Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include growth control (no drug) and sterility control (no inoculum) wells.
-
Incubate the plates at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent (alone or in combination) that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.
5. Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
The interaction is defined as:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing the Mechanism of Synergy
The following diagram illustrates the distinct targets of this compound and azole antifungals within the ergosterol biosynthesis pathway and how their combined action can overcome resistance.
Caption: Mechanism of action of this compound and Azoles.
Experimental Workflow for Synergy Testing
The workflow for assessing the synergistic activity of this compound and fluconazole is a systematic process.
Caption: Checkerboard assay workflow for synergy testing.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Macrolides from a Marine-Derived Fungus, Penicillium meleagrinum var. viridiflavum, Showing Synergistic Effects with Fluconazole against Azole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of PF-1163A Antifungal Activity: A Comparative Analysis
For Immediate Release
Yokohama, Japan - This guide provides a comparative overview of the antifungal agent PF-1163A, focusing on its mechanism of action and available efficacy data. Due to the limited publicly available information on the in vivo activity of this compound, this document contrasts its known in vitro profile with the established in vivo efficacy of two leading antifungal drugs, posaconazole and voriconazole, against Aspergillus fumigatus. This comparison aims to offer a benchmark for researchers and drug development professionals in the field of antifungal therapeutics.
Executive Summary
This compound is a novel antifungal agent isolated from Penicillium sp. that has demonstrated potent in vitro activity against various fungal pathogens, including Candida albicans[1]. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity[1][2]. Specifically, this compound targets C-4 sterol methyl oxidase (ERG25), a key enzyme in this pathway[2]. While the in vitro data is promising, to date, no publicly available studies have reported the in vivo efficacy of this compound in animal models of fungal infection. The preclinical development of this compound has been discontinued.
In contrast, posaconazole and voriconazole, both triazole antifungals, have undergone extensive in vivo validation and are established treatments for invasive aspergillosis. This guide presents a summary of their performance in murine models of Aspergillus fumigatus infection, providing a reference for the evaluation of new antifungal candidates.
This compound: Mechanism of Action
This compound exerts its antifungal effect by disrupting the ergosterol biosynthesis pathway, which is essential for the formation and function of the fungal cell membrane. The specific target of this compound is the enzyme C-4 sterol methyl oxidase (encoded by the ERG25 gene)[2]. This enzyme is responsible for the demethylation of sterol precursors. By inhibiting this step, this compound leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the fungal cell membrane's integrity and inhibiting fungal growth.
Comparative Efficacy Data
As no in vivo data for this compound is available, this section presents a summary of its in vitro activity alongside the in vivo efficacy of posaconazole and voriconazole against Aspergillus fumigatus.
| Antifungal Agent | Organism | In Vitro MIC | Animal Model | Dosing Regimen | Key In Vivo Outcomes | Reference |
| This compound | Candida albicans | Potent growth inhibitory activity (specific MICs not detailed in snippets) | No data available | No data available | No data available | [1] |
| Posaconazole | Aspergillus fumigatus (wild-type and cyp51A mutants) | 0.031 - >16 mg/L | Non-neutropenic murine model of disseminated aspergillosis | 1-64 mg/kg, once daily, oral, for 14 days | Dose-dependent increase in survival. 50% effective dose (ED50) of 29.0 mg/kg. Near-maximum survival at an AUC/MIC ratio of nearly 1,000. | [3][4] |
| Posaconazole | Aspergillus fumigatus (wild-type and Cyp51 mutants) | 0.25 - 8 mg/L | Immunocompromised murine model of invasive pulmonary aspergillosis | 0.156 - 160 mg/kg, once daily, oral, for 7 days | Dose-dependent reduction in fungal lung burden (qPCR). Static dose range of 1.09 to 51.9 mg/kg/24h. Significant improvement in survival at doses ≥10 mg/kg/24h. | [5] |
| Voriconazole | Aspergillus fumigatus (azole-susceptible and resistant isolates) | < 1 - >4 mg/L | Galleria mellonella model of invasive infection | 0.5, 1, 2, or 4 µ g/larva at 2, 24, and 48h post-infection | Dose-dependent reduction in mortality. More effective against susceptible isolates. | [6] |
| Voriconazole | Aspergillus fumigatus | 0.12 - 4 µg/ml | Immunosuppressed murine model of disseminated infection | 25 mg/kg, daily | Prolonged survival and reduced fungal load in kidneys and brain for strains with MICs ≤0.25 µg/ml. | [7] |
Experimental Protocols for In Vivo Studies
The following are generalized experimental protocols for murine models of invasive aspergillosis, based on the cited literature for posaconazole and voriconazole.
Murine Model of Disseminated Aspergillosis
-
Animal Model: Immunocompromised or non-neutropenic mice (specific strain, age, and sex are study-dependent). Immunosuppression is often induced with cyclophosphamide and/or corticosteroids.
-
Fungal Strain: A well-characterized strain of Aspergillus fumigatus (e.g., AF293) is used. Conidia are harvested from agar plates and suspended in a sterile saline solution containing a surfactant (e.g., 0.1% Tween 80).
-
Infection: A defined inoculum of fungal conidia is injected intravenously into the lateral tail vein of the mice.
-
Antifungal Treatment: Treatment with the antifungal agent (e.g., posaconazole, voriconazole) or a vehicle control is initiated at a specified time post-infection (e.g., 24 hours). The drug is administered at various doses via a clinically relevant route (e.g., oral gavage).
-
Outcome Measures:
-
Survival: Mice are monitored daily, and survival is recorded over a defined period (e.g., 14-21 days).
-
Fungal Burden: At the end of the study or at specific time points, organs (e.g., kidneys, brain, lungs) are harvested, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue. Quantitative PCR (qPCR) can also be used to quantify fungal DNA.
-
Murine Model of Invasive Pulmonary Aspergillosis
-
Animal Model and Fungal Strain: As described for the disseminated model.
-
Infection: Mice are infected via inhalation of an aerosolized suspension of Aspergillus fumigatus conidia or by intranasal instillation.
-
Antifungal Treatment: Similar to the disseminated model, treatment is initiated post-infection.
-
Outcome Measures:
-
Survival: Monitored daily.
-
Fungal Burden: Primarily assessed in the lungs via CFU counts or qPCR.
-
Histopathology: Lung tissues may be fixed, sectioned, and stained (e.g., with Gomori methenamine silver) to visualize fungal elements and tissue damage.
-
Conclusion
This compound represents a novel class of antifungal agents with a distinct mechanism of action targeting C-4 sterol methyl oxidase. While its in vitro activity is noted, the absence of in vivo efficacy data in the public domain, coupled with its discontinued preclinical development, leaves a significant gap in understanding its potential as a therapeutic agent. The established in vivo efficacy of posaconazole and voriconazole in robust animal models of invasive aspergillosis serves as a critical benchmark for the development of new antifungal drugs. Future research on novel antifungal candidates should prioritize rigorous in vivo validation to demonstrate their potential to address the significant unmet medical need in the treatment of invasive fungal infections.
References
- 1. A novel antifungal is active against Candida albicans biofilms and inhibits mutagenic acetaldehyde production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and Biological Activities of 4-Methyl-Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive and unusual steroids from Penicillium fungi - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Target of PF-1163A: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches for confirming the molecular target of the novel antifungal agent, PF-1163A. Experimental data has identified C-4 sterol methyl oxidase (ERG25p), a key enzyme in the ergosterol biosynthesis pathway, as the target of this compound. This was demonstrated in Saccharomyces cerevisiae where overexpression of the ERG25 gene conferred resistance to the compound[1].
Below, we compare the established gene overexpression method with other powerful genetic techniques—CRISPR/Cas9-based screening and shRNA library screening—that could be employed for target validation. Each approach offers distinct advantages and provides complementary evidence to solidify target identification.
Comparative Analysis of Genetic Approaches
| Genetic Approach | Principle | Advantages | Limitations | Relevance to this compound |
| Gene Overexpression | Increasing the cellular concentration of the target protein to overcome the inhibitory effect of the compound. | - Direct and compelling evidence of target engagement.- Relatively straightforward to implement in yeast and other model organisms. | - May not be feasible for all targets (e.g., proteins in a complex).- Potential for off-target effects at high expression levels. | Confirmed method for this compound. Overexpression of ERG25 led to resistance, strongly indicating it is the direct target[1]. |
| CRISPR/Cas9 Screening | Systematic knockout of genes to identify those whose loss confers resistance or sensitivity to the compound. | - Genome-wide and unbiased approach.- High specificity and efficiency of gene knockout.- Can identify both resistance and sensitivity genes, providing broader mechanistic insights[2][3][4][5]. | - Can be more complex and time-consuming to establish compared to overexpression.- Potential for off-target edits, though this is being continually improved. | A genome-wide CRISPR screen in the presence of this compound would be expected to identify mutations in ERG25 as a top hit for resistance. |
| shRNA Library Screening | Using short hairpin RNAs to systematically knockdown gene expression and identify genes that modulate drug sensitivity. | - Effective for studying essential genes where complete knockout would be lethal.- Well-established technology with commercially available libraries[6][7][8][9]. | - Incomplete knockdown can lead to false negatives.- Potential for off-target effects by saturating the RNAi machinery[6]. | An shRNA screen would likely identify shRNAs targeting ERG25 as conferring resistance to this compound. |
Experimental Protocols
Gene Overexpression for this compound Target Validation
This protocol is based on the approach used to identify ERG25p as the target of this compound[1].
-
Vector Construction: The open reading frame of the ERG25 gene is cloned into a high-copy expression vector suitable for S. cerevisiae. A control vector lacking the ERG25 insert is also prepared.
-
Yeast Transformation: The ERG25 overexpression plasmid and the control vector are transformed into wild-type S. cerevisiae cells.
-
Culturing and Drug Treatment: Transformed yeast strains are cultured in appropriate selection media. The cultures are then treated with varying concentrations of this compound.
-
Growth Analysis: The growth of the yeast strains is monitored over time, typically by measuring optical density at 600 nm (OD600).
-
Data Interpretation: Increased resistance to this compound in the strain overexpressing ERG25 compared to the control strain confirms that ERG25p is the target.
Hypothetical CRISPR/Cas9 Screen to Confirm this compound Target
-
Library Transduction: A genome-wide CRISPR knockout library is introduced into a population of Cas9-expressing fungal cells (e.g., S. cerevisiae or a relevant pathogenic fungus).
-
Drug Selection: The transduced cell population is treated with a concentration of this compound that is sufficient to inhibit the growth of wild-type cells.
-
Identification of Resistant Clones: Cells that survive and proliferate are harvested.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the resistant population, and the sgRNA-encoding regions are amplified by PCR and sequenced.
-
Data Analysis: The sgRNA sequences are mapped back to the library to identify the genes that, when knocked out, confer resistance. A significant enrichment of sgRNAs targeting ERG25 would be expected.
Hypothetical shRNA Screen to Confirm this compound Target
-
Library Transduction: A pooled shRNA library targeting the fungal genome is introduced into the target cells using a suitable viral vector.
-
Drug Selection: The transduced cell population is cultured in the presence of this compound at a selective concentration.
-
Harvesting and Sequencing: After a period of selection, genomic DNA is isolated from the surviving cells. The shRNA cassettes are amplified and sequenced.
-
Data Analysis: The abundance of each shRNA in the treated population is compared to the initial library representation. shRNAs targeting ERG25 are expected to be enriched in the this compound-treated population.
Visualizing the Pathways and Workflows
References
- 1. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CRISPR-Cas9-based target validation for p53-reactivating model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Target Genes Using Innovative Screening Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Generation of a pooled shRNA library for functional genomics screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PF-1163A and Caspofungin: A Guide for Researchers
In the landscape of antifungal drug development, a diverse array of molecules with distinct mechanisms of action are under investigation. This guide provides a detailed, data-supported comparison of two such agents: PF-1163A, a novel ergosterol biosynthesis inhibitor, and caspofungin, a clinically established echinocandin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antifungal properties, mechanisms, and the experimental methodologies used for their evaluation.
Executive Summary
This compound and caspofungin represent two different classes of antifungal agents with unique cellular targets. Caspofungin, a member of the echinocandin class, is a widely used intravenous antifungal that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2][3][4] In contrast, this compound is an experimental agent that targets the ergosterol biosynthesis pathway, specifically inhibiting C-4 sterol methyl oxidase.[5][6] This fundamental difference in their mechanism of action suggests a lack of cross-resistance and potential for synergistic applications.
While extensive data is available for the clinically approved caspofungin, public information on this compound is limited to early-stage research, primarily from the early 2000s. This guide compiles the available data for a side-by-side comparison, highlighting the disparities in the depth of research and clinical development between the two compounds.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for this compound and caspofungin.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound | Caspofungin |
| Drug Class | Ergosterol Biosynthesis Inhibitor | Echinocandin |
| Mechanism of Action | Inhibits C-4 sterol methyl oxidase in the ergosterol biosynthesis pathway.[6] | Non-competitive inhibition of β-(1,3)-D-glucan synthase, disrupting fungal cell wall integrity.[1][2][3] |
| Cellular Target | ERG25p (C-4 sterol methyl oxidase)[6] | Fks1p subunit of the β-(1,3)-D-glucan synthase complex[7] |
| Spectrum of Activity | Reported activity against Candida albicans.[5] | Broad-spectrum activity against Candida and Aspergillus species.[2][8] |
| Developmental Stage | Preclinical/Early Research | Clinically Approved and Widely Used |
Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | Potent growth inhibitory activity reported, specific MIC values not widely published.[5] | MIC₅₀: 0.03-0.25, MIC₉₀: 0.06-1[8][9][10] |
| Candida glabrata | Data not available | MIC₅₀: 0.03-0.25, MIC₉₀: 0.06-0.5[8][9][10] |
| Candida parapsilosis | Data not available | MIC₅₀: 0.5-2, MIC₉₀: 0.5-4[8][9] |
| Candida tropicalis | Data not available | MIC₅₀: 0.03-0.5, MIC₉₀: 0.06-1[8][9][10] |
| Candida krusei | Data not available | MIC₅₀: 0.12-0.5, MIC₉₀: 0.25-1[8][9] |
| Aspergillus fumigatus | Data not available | MEC: 0.06-1[11][12] |
| Aspergillus flavus | Data not available | MEC: 0.125-2 |
| Aspergillus niger | Data not available | MEC: 0.03-1 |
| Aspergillus terreus | Data not available | MEC: 0.125-2 |
Note: For Aspergillus species, the Minimum Effective Concentration (MEC) is often reported for echinocandins, representing the lowest concentration that leads to the formation of aberrant, branched hyphae.
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Caspofungin |
| Administration | Data not available | Intravenous[2] |
| Distribution | Data not available | Extensive tissue distribution.[3] |
| Metabolism | Data not available | Slowly metabolized via peptide hydrolysis and N-acetylation in the liver.[5] |
| Elimination Half-life | Data not available | Biphasic elimination with a β-phase half-life of 9-11 hours and a longer γ-phase.[2] |
| Excretion | Data not available | Primarily via metabolism, with a small amount of unchanged drug excreted in the urine.[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the evaluation of antifungal agents like this compound and caspofungin.
Antifungal Susceptibility Testing: CLSI Broth Microdilution Method
The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6][13][14][15]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[6]
-
Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.[6][14]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control well.[10]
Ergosterol Biosynthesis Inhibition Assay
This assay is used to determine if an antifungal agent inhibits the ergosterol biosynthesis pathway.[16][17][18]
-
Fungal Culture and Treatment: A fungal culture is grown in a suitable liquid medium to the mid-logarithmic phase. The culture is then treated with various concentrations of the test compound (e.g., this compound) for a defined period.
-
Sterol Extraction: Fungal cells are harvested by centrifugation, and the cell pellet is saponified using alcoholic potassium hydroxide. Non-saponifiable lipids (containing sterols) are then extracted with a non-polar solvent like n-heptane or hexane.
-
Sterol Analysis: The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Data Interpretation: The sterol profile of the treated cells is compared to that of untreated control cells. Inhibition of a specific enzyme in the pathway will lead to the accumulation of its substrate and a depletion of the downstream products, including ergosterol. For this compound, an accumulation of 4,4-dimethylzymosterol would be expected.[6]
Mandatory Visualizations
The following diagrams illustrate the signaling pathways targeted by this compound and caspofungin, as well as a typical experimental workflow.
Caption: Ergosterol biosynthesis pathway highlighting the inhibition of C-4 sterol methyl oxidase by this compound.
Caption: Beta-glucan synthesis pathway showing the inhibition of β-(1,3)-D-glucan synthase by caspofungin.
References
- 1. researchgate.net [researchgate.net]
- 2. Single- and Multiple-Dose Pharmacokinetics of Caspofungin in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition of Caspofungin: Role of Distribution in Determining Pharmacokinetics in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. Caspofungin - Wikipedia [en.wikipedia.org]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antifungal susceptibility pattern of Candida species isolated from gastroesophageal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Analysis of the inhibition of the ergosterol pathway in fungi using the atmospheric solids analysis probe (ASAP) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of PF-1163A: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of PF-1163A, based on available safety data for similar chemical resins, to foster a culture of safety and responsible chemical management. While a specific Safety Data Sheet (SDS) for "this compound" was not identified, the following procedures are based on the SDS for EPIKOTE™ Resin 1163, a substance with a similar identifier.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, and eye or face protection.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2] Ensure that eyewash stations and safety showers are readily accessible in the vicinity of the handling area.[1][2]
In case of exposure, follow these first aid measures:
-
Inhalation: Move the individual to fresh air and keep them in a comfortable position for breathing. If the person feels unwell, seek medical attention from a POISON CENTER or physician.[2]
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical attention.[2] Contaminated clothing should be washed before being worn again.[2]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.[2] If eye irritation persists, get medical attention.[2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to all local, regional, national, and international regulations.[1][2]
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves, containers) in a designated, properly labeled waste container.
-
The container must be kept tightly closed.[1]
-
-
Storage of Waste:
-
Disposal Method:
Quantitative Data Summary
| Parameter | Information | Source |
| Primary Component | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo-, polymer with (chloromethyl)oxirane | [2] |
| Personal Protective Equipment | Protective gloves, protective clothing, eye or face protection | [1] |
| First Aid: Inhalation | Remove to fresh air, call a POISON CENTER or physician if unwell. | [2] |
| First Aid: Skin Contact | Wash with soap and water; get medical attention if irritation or rash occurs. | [2] |
| First Aid: Eye Contact | Rinse with water for several minutes; get medical attention if irritation persists. | [2] |
| Storage Requirements | Store locked up. | [1][2] |
| Disposal Regulations | In accordance with all local, regional, national, and international regulations. | [1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are proprietary and not publicly available. Safety and handling procedures are derived from the Safety Data Sheet for EPIKOTE™ Resin 1163.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound. Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
